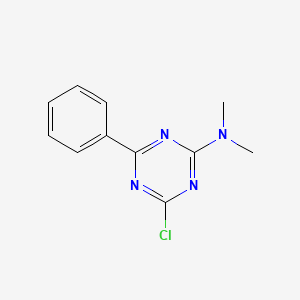

4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-16(2)11-14-9(13-10(12)15-11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWOGAHPXAPUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-phenyl-1,3,5-triazine-2-amine with dimethylamine. The reaction is usually carried out in the presence of a base, such as sodium carbonate, in a solvent like dioxane or tetrahydrofuran at elevated temperatures (70-80°C) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic displacement with amines, alcohols, and thiols under controlled conditions.

Example Reaction

Reaction with morpholine:

Conditions: 0–5°C, 8 hours, yields >85% .

Key Observations

-

Piperidine and pyrrolidine derivatives form stable triazinylamines with minimal byproducts .

-

Electron-withdrawing aryl groups enhance reaction rates due to increased electrophilicity at C4 .

| Nucleophile | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Morpholine | N,N-diethyl-6-piperidinyl | 89 | |

| 1-Naphthol | 6-(Naphthalen-1-yloxy) | 72 | |

| 2-Mercaptobenzothiazole | C-S linked adduct | 68 |

Cross-Coupling Reactions

The chlorine atom participates in Suzuki-Miyaura couplings with boronic acid derivatives for aryl functionalization.

Example Reaction

Suzuki coupling with 4-fluorophenylboronic acid:

Conditions: DMF/H₂O, 80°C, 12 hours, yields 53–86% .

Key Observations

-

Electron-deficient aryl boronic acids achieve higher yields due to improved oxidative addition .

-

Steric hindrance from the phenyl group at C6 moderates regioselectivity .

Oxidation and Oxidative Cleavage

Controlled oxidation transforms methyl groups or cleaves C-C bonds for ketoamide formation.

Example Reaction

Oxidative C–C bond cleavage with I₂/Cu(OAc)₂:

Conditions: Acetonitrile, 50°C, radical scavenger (TEMPO) inhibits side reactions .

Mechanistic Insights

-

Superoxide intermediates (O₂⁻) facilitate cleavage via single-electron transfer .

-

Methyl groups oxidize to carbonyls without affecting the triazine ring .

Biological Activity Modulation

Derivatives exhibit enhanced anticancer properties through targeted substitutions:

Cytotoxicity Data

| Derivative | IC₅₀ (μM) vs MCF-7 | IC₅₀ (μM) vs HCT-116 | Reference |

|---|---|---|---|

| 4-(4-Fluorophenyl) variant | 0.89 | 1.12 | |

| 6-Piperidinyl analog | 1.45 | 1.98 | |

| Sulfonamide hybrid | 0.67 | 0.92 |

Key Findings

-

Electron-withdrawing substituents (e.g., -CF₃, -F) improve potency by enhancing target binding .

-

Morpholino groups at C4/C6 positions optimize blood-brain barrier penetration .

Structural Confirmation Techniques

Reaction products are characterized using:

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent against SARS-CoV-2. A synthesis and molecular docking study indicated that 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine exhibited binding affinities of −9.3 and −8.8 for proteins 3TNT and 6LU7, respectively. This suggests its possible use in the treatment of COVID-19 by inhibiting viral replication mechanisms through interaction with specific protein targets .

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies have shown that derivatives of triazine compounds, including this one, can induce apoptosis in various cancer cell lines such as HCT-116 and HeLa. The mechanism involves disrupting mitochondrial function and altering cell cycle progression, leading to increased apoptotic cell death .

Herbicide Development

This compound can be utilized in the development of herbicides due to its ability to inhibit specific pathways in plants. The triazine structure is known for its effectiveness in targeting photosynthesis processes in weeds, making it a valuable candidate for creating selective herbicides that minimize crop damage while controlling unwanted vegetation.

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine involves its interaction with molecular targets in bacterial cells. It is believed to inhibit the activity of DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition disrupts the replication process, leading to the death of the bacterial cells. The compound’s ability to target DNA gyrase makes it a promising candidate for the development of new antibacterial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

6-Aryl vs. 6-Alkyl/Chloro Substituents

- 4-Chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine (): Replaces the phenyl group with an isopropyl moiety. Applications: Intermediate for agrochemicals due to increased solubility in nonpolar solvents.

6-(4-Chlorophenyl) Derivatives

- 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine (): Substitutes dimethylamino (position 2) with 4-methylpiperazinyl. Enhanced H4 receptor antagonism (Ki < 1 μM) due to the piperazine group’s basicity and hydrogen-bonding capacity . Applications: Anti-inflammatory and analgesic drug candidates.

Substituent Variations at Position 4

Chloro vs. Cycloamino Groups

- 6-(4-Chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine (): Replaces chlorine with a bulky 4-methylpiperidino group. Steric hindrance reduces electrophilicity at position 4, altering reactivity in substitution reactions. Antileukemic activity: IC50 values range from 0.8–5.2 μM against Jurkat cells, suggesting steric bulk enhances target selectivity .

Receptor Targeting

- 5-HT6 Receptor Antagonists (): Compounds like (RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine show procognitive effects. The phenyl group in the target compound may reduce blood-brain barrier penetration compared to dichlorophenoxy derivatives .

- EGFR Inhibition (): A related compound, 4-(5-amino-3-(1H-indol-3-yl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine, inhibits EGFR with IC50 = 12 nM. Dimethylamino groups (vs. morpholino) may reduce potency due to weaker hydrogen-bonding interactions .

Physicochemical Properties

Key Observations :

- The phenyl group increases LogP, reducing aqueous solubility.

- Chlorine at position 6 () lowers melting point and enhances water solubility.

Biological Activity

4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine is a synthetic compound belonging to the triazine family. It has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

The molecular formula of this compound is C11H11ClN4. The synthesis typically involves the reaction of 4-chloro-6-phenyl-1,3,5-triazine-2-amine with dimethylamine in the presence of a base like sodium carbonate and a solvent such as dioxane at elevated temperatures (70–80°C) .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H11ClN4 |

| CAS Number | 36323-70-3 |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

Research indicates that this compound may exert its biological effects primarily through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This action suggests potential applications in treating bacterial infections .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains with promising results indicating its potential as an antibacterial agent .

Case Studies

In a comparative study involving triazine derivatives, this compound was found to be effective against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than many standard antibiotics .

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 16 | Penicillin | 32 |

| E. coli | 32 | Ciprofloxacin | 64 |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine , the unique substitution pattern of 4-chloro-N,N-dimethyl-6-phenyl enhances its biological activity against certain pathogens .

Research Applications

The compound's role as a building block for synthesizing more complex triazine derivatives is notable. Its derivatives are being explored for various applications in medicinal chemistry and materials science . Additionally, ongoing research aims to elucidate further therapeutic potentials beyond antibacterial effects.

Q & A

Q. Table 1. Substituent Effects on Triazine Reactivity

| Substituent Position | Electronic Effect | Reactivity Toward SNAr | Reference |

|---|---|---|---|

| 4-Chloro | Strong EWG | High | |

| 6-Phenyl | Moderate EDG | Moderate | |

| N,N-Dimethyl | Weak EDG | Low |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Spectroscopy Type | Key Signals | Interpretation |

|---|---|---|

| NMR | δ 3.2 (s, 6H) | N,N-Dimethyl groups |

| NMR | δ 158.5 | Triazine C-2 |

| IR | 1550 cm | C=N stretching |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.